molecular formula C21H16BrN3O3S B2956563 N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207060-06-7

N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2956563
CAS No.: 1207060-06-7
M. Wt: 470.34
InChI Key: XBOPLJNQENHTKQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H16BrN3O3S and its molecular weight is 470.34. The purity is usually 95%.
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Biological Activity

N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure incorporates a thieno[3,2-d]pyrimidine core, which is associated with various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for this compound is C21H16BrN3O3SC_{21}H_{16}BrN_{3}O_{3}S, with a molecular weight of approximately 470.3 g/mol. The presence of bromine and methoxy groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H16BrN3O3SC_{21}H_{16}BrN_{3}O_{3}S
Molecular Weight470.3 g/mol
Core StructureThieno[3,2-d]pyrimidine

Anticancer Potential

Research indicates that derivatives of thieno[3,2-d]pyrimidines, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can inhibit key enzymes involved in tumor growth and proliferation.

Case Studies

  • In Vitro Anticancer Activity : A study evaluated the anticancer properties of this compound against a panel of cancer cell lines representing different types of cancer (e.g., leukemia, melanoma). The results indicated that certain concentrations (e.g., 10 µM) led to notable cytotoxic effects in specific cell lines, particularly in leukemia models .
  • Mechanism of Action : Preliminary docking studies suggest that the compound interacts with target enzymes through hydrogen bonding and halogen interactions, which may contribute to its inhibitory effects on cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thienopyrimidine derivatives have demonstrated promising activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies typically focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Enzyme Inhibition : Evaluating its ability to inhibit enzymes critical for cancer cell metabolism and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other thienopyrimidine derivatives:

Compound NameStructureUnique Features
Thienopyrimidine DerivativesContains a thienopyrimidine coreVaries in substituents affecting biological activity
MethoxyphenylacetamidesContains methoxyphenylacetamide moietyDifferent core structures leading to varied properties
5-Fluoro-thieno[3,2-d]pyrimidinesFluorinated variantsEnhanced bioavailability and altered pharmacodynamics

These comparisons highlight how variations in substituents can significantly impact biological activity and therapeutic potential.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3S/c1-28-16-7-5-13(6-8-16)17-11-29-20-19(17)23-12-25(21(20)27)10-18(26)24-15-4-2-3-14(22)9-15/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOPLJNQENHTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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